molecular formula C18H20N2O3S B498822 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

Cat. No.: B498822
M. Wt: 344.4g/mol
InChI Key: JPTVHJWPHHADPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxy group and an ethylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the reaction of the benzimidazole intermediate with an ethylsulfanyl reagent, such as ethylthiol, under basic conditions.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the ethylsulfanyl-benzimidazole intermediate with 2-methoxyphenol in the presence of a suitable coupling agent, such as a carbodiimide, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential as a ligand for biological targets, making it of interest in drug discovery.

    Medicine: It may have pharmacological properties that could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The ethylsulfanyl and methoxyphenoxy groups could play a role in binding to these targets, while the benzimidazole core could interact with other parts of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethylamine: This compound shares the methoxyphenoxy group but lacks the benzimidazole core and ethylsulfanyl linkage.

    2-(2-Methoxyphenoxy)ethanol: Similar to the above, but with a hydroxyl group instead of an amine.

    Benzimidazole derivatives: Compounds with a benzimidazole core but different substituents.

Uniqueness

2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, ethylsulfanyl linkage, and methoxyphenoxy group in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4g/mol

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C18H20N2O3S/c1-22-16-8-4-5-9-17(16)23-12-13-24-18-19-14-6-2-3-7-15(14)20(18)10-11-21/h2-9,21H,10-13H2,1H3

InChI Key

JPTVHJWPHHADPL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCO

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

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